molecular formula C11H20O2 B13755532 2,5-Dimethyl-2-hepten-6-yl acetate CAS No. 63270-15-5

2,5-Dimethyl-2-hepten-6-yl acetate

Cat. No.: B13755532
CAS No.: 63270-15-5
M. Wt: 184.27 g/mol
InChI Key: NYHDGYDCGSOHPJ-UHFFFAOYSA-N
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Description

1,2,5-Trimethylhept-4-enyl acetate is an organic compound with the molecular formula C11H20O2. It is also known by its synonym, 3,6-Dimethyl-5-hepten-2-ol acetate . This compound is characterized by its acetate functional group attached to a heptenyl chain with three methyl substituents. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-Trimethylhept-4-enyl acetate typically involves the esterification of 3,6-Dimethyl-5-hepten-2-ol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Anhydrous conditions are preferred to avoid hydrolysis of the ester.

    Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of 1,2,5-Trimethylhept-4-enyl acetate follows similar principles but on a larger scale. Continuous flow reactors are often used to maintain consistent reaction conditions and improve yield. The process involves:

    Raw Materials: 3,6-Dimethyl-5-hepten-2-ol, acetic acid or acetic anhydride.

    Catalysts: Industrial acid catalysts.

    Reaction Conditions: Controlled temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethylhept-4-enyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Compounds with new functional groups replacing the acetate group.

Scientific Research Applications

1,2,5-Trimethylhept-4-enyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2,5-Trimethylhept-4-enyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The compound’s effects are mediated through its interactions with enzymes and receptors, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethyl-5-hepten-2-ol: The alcohol precursor to 1,2,5-Trimethylhept-4-enyl acetate.

    2-Methylhept-5-en-2-ol acetate: A structurally similar compound with different methyl group positions.

    Hexyl acetate: Another acetate ester with a different carbon chain length.

Uniqueness

1,2,5-Trimethylhept-4-enyl acetate is unique due to its specific arrangement of methyl groups and the presence of a double bond in the heptenyl chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

63270-15-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3,6-dimethylhept-5-en-2-yl acetate

InChI

InChI=1S/C11H20O2/c1-8(2)6-7-9(3)10(4)13-11(5)12/h6,9-10H,7H2,1-5H3

InChI Key

NYHDGYDCGSOHPJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)C)C(C)OC(=O)C

Origin of Product

United States

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